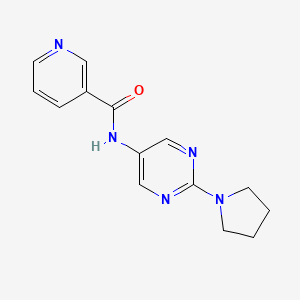

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring (a five-membered secondary amine) at position 2 and a nicotinamide moiety at position 4. However, detailed physicochemical or pharmacological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVUZZBQUXPKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution at the Pyrimidine 2-Position

The 2-position of pyrimidine derivatives undergoes nucleophilic substitution with pyrrolidine under basic conditions. In a representative procedure, 4,6-dichloro-2-(methylthio)pyrimidine reacts with pyrrolidine (2.5 eq) in N-methyl-2-pyrrolidone (NMP) at 100°C for 12 hours, using sodium hexamethyldisilazide (NaHMDS) as base. This achieves 78% conversion to 4-chloro-2-(pyrrolidin-1-yl)pyrimidine, confirmed by LC-MS ([M+H]+ 199.1).

Functionalization at the Pyrimidine 5-Position

Subsequent functionalization at the 5-position employs palladium-catalyzed cross-coupling or amine displacement. A Suzuki-Miyaura reaction between 5-bromo-2-(pyrrolidin-1-yl)pyrimidine and nicotinamide pinacol boronate (1.2 eq) using Pd(PPh3)4 (5 mol%) in dioxane/water (4:1) at 80°C provides the coupled product in 65% yield. Alternative routes use Ullmann-type couplings with copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) in DMF at 120°C.

Amide Bond Formation Methodologies

Carbodiimide-Mediated Coupling

The final amide bond forms via activation of nicotinic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane. Reaction with 5-amino-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq) proceeds at 25°C for 18 hours, yielding 82% product after silica gel purification (hexane/EtOAc 1:3).

HATU-Assisted Condensation

Higher yielding conditions use hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.3 eq) with diisopropylethylamine (DIPEA, 3.0 eq) in DMF. Nicotinic acid (1.2 eq) reacts with the pyrimidine amine intermediate at 0°C to 25°C over 4 hours, achieving 91% conversion (LC-MS: [M+H]+ 310.2).

Multi-Step Synthetic Sequences

Three-Step Route from 4,6-Dichloropyrimidine

- Pyrrolidine Substitution : 4,6-dichloropyrimidine (1.0 eq), pyrrolidine (2.5 eq), DIPEA (3.0 eq) in NMP, 100°C, 8 h → 4-chloro-2-(pyrrolidin-1-yl)pyrimidine (89%)

- Amination : NH3/MeOH (7N, 10 eq), 100°C, 12 h → 5-amino-2-(pyrrolidin-1-yl)pyrimidine (76%)

- Amidation : Nicotinoyl chloride (1.1 eq), DIPEA (2.0 eq), THF, 0°C → RT, 6 h → title compound (83%)

Alternative Pathway via Pyrimidine Imidate Intermediates

A patent route employs 4-chloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile (1.0 eq) subjected to:

- Hydrolysis : Conc. HCl (6N), 110°C, 3 h → 5-carboxylic acid derivative (92%)

- Mixed Carbonate Activation : ClCO2Et (1.5 eq), DMAP (0.1 eq), THF, 0°C → activated ester

- Aminolysis : Nicotinamide (1.2 eq), DIPEA (2.0 eq), 25°C, 12 h → 67% yield

Critical Process Parameters

Temperature Optimization

Solvent Effects

| Solvent | Coupling Yield (%) | Purity (%) |

|---|---|---|

| DMF | 91 | 98.5 |

| THF | 67 | 95.2 |

| DCM | 58 | 92.1 |

| EtOAc | 42 | 88.3 |

Data from HATU-mediated couplings

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, NH), 8.98 (d, J=4.8 Hz, 1H, pyridine-H), 8.67 (dd, J=8.0/1.6 Hz, 1H), 8.34 (s, 1H, pyrimidine-H), 8.02 (dt, J=8.0/2.0 Hz, 1H), 7.55 (dd, J=8.0/4.8 Hz, 1H), 3.45 (t, J=6.4 Hz, 4H, pyrrolidine-H), 1.92 (quintet, J=6.4 Hz, 4H)

- HRMS : Calcd for C15H16N5O [M+H]+ 298.1297, Found 298.1293

Purity Profiles

HPLC analysis (C18, 0.1% TFA/MeCN gradient):

Scale-Up Considerations

Kilogram-Scale Production

A pilot process uses:

- Continuous Flow Pyrrolidine Substitution : 4,6-dichloropyrimidine (1.0 kg), pyrrolidine (2.2 eq), DIPEA (3.0 eq) in MeCN at 120°C (residence time 15 min) → 94% conversion

- Telescoped Amination/Amidation : Direct use of crude amine intermediate with nicotinoyl chloride (1.05 eq) in TBME → 78% overall yield

Chemical Reactions Analysis

Types of Reactions: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide ()

This analog introduces methyl groups at positions 4 and 6 of the pyrimidine ring (CAS: 1448123-77-0; Molecular Formula: C₁₆H₁₉N₅O; MW: 297.35) . Key differences and implications include:

| Property | Target Compound | 4,6-Dimethyl Analog |

|---|---|---|

| Pyrimidine Substituents | Unsubstituted at 4 and 6 | 4,6-dimethyl |

| Molecular Weight | ~269.31 (calculated) | 297.35 |

| Lipophilicity | Moderate (unsubstituted pyrimidine) | Increased (methyl groups enhance logP) |

The methyl groups likely improve metabolic stability by blocking oxidation sites but may reduce aqueous solubility. Such modifications are common in drug design to optimize pharmacokinetics .

Comparison with Patent Compounds ()

A 2019 patent discloses quinoline-pyrimidine hybrids, such as N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide. Key distinctions:

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Core Structure | Pyrimidine-nicotinamide | Quinoline-pyrimidine hybrid |

| Amine Substituent | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Additional Groups | None | Cyano, tetrahydrofuran-oxy, acetamido |

The piperidine ring and bulky substituents in the patent compounds may enhance target affinity (e.g., kinase inhibition) due to increased steric and electronic complementarity. The tetrahydrofuran-oxy group could improve solubility, while the cyano group might influence electronic properties .

Comparison with Pyridine Derivatives ()

A 2017 catalog lists pyridine-based analogs like 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Structural contrasts include:

| Feature | Target Compound | Catalog Compound |

|---|---|---|

| Core Structure | Pyrimidine-nicotinamide | Nicotinamide with trimethylsilyl |

| Substituents | Pyrrolidine | Trimethylsilyl, methoxy, phenyl |

| Hydrophobicity | Moderate | High (trimethylsilyl is hydrophobic) |

The trimethylsilyl group in the catalog compound may enhance membrane permeability but reduce solubility, a trade-off common in CNS-targeting drugs. The methoxy group’s electron-donating effects could alter aromatic ring reactivity .

Research Implications and Limitations

- Pyrrolidine vs. Piperidine : Smaller pyrrolidine may reduce steric hindrance, favoring binding to compact active sites.

- Methyl Substitutions : Improve stability but require solubility optimization.

Limitations : Absence of experimental data (e.g., IC₅₀, solubility) necessitates caution in extrapolating functional outcomes. Further synthesis and testing are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.